4-(4-Amino-2-bromophenoxy)benzonitrile
Description
4-(4-Amino-2-bromophenoxy)benzonitrile is a benzonitrile derivative featuring a phenoxy group substituted with an amino (-NH₂) group at the para position and a bromine atom at the ortho position. This structure combines electron-donating (amino) and electron-withdrawing (bromo, nitrile) groups, which may influence its chemical reactivity, biological activity, and photophysical properties.
Properties
Molecular Formula |
C13H9BrN2O |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
4-(4-amino-2-bromophenoxy)benzonitrile |
InChI |
InChI=1S/C13H9BrN2O/c14-12-7-10(16)3-6-13(12)17-11-4-1-9(8-15)2-5-11/h1-7H,16H2 |
InChI Key |
CZGOSEQZTXREFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-bromophenoxy)benzonitrile typically involves the reaction of 4-amino-2-bromophenol with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-bromophenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Nitro-2-bromophenoxy)benzonitrile.
Reduction: Formation of 4-(4-Amino-2-hydroxyphenoxy)benzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-(4-Amino-2-bromophenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-bromophenoxy)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzonitrile Derivatives
Key Observations:
Cytotoxicity: Electron-withdrawing groups (e.g., Cl in 1c) enhance activity against breast cancer cell lines, while methoxy groups (1h) improve selectivity for T47D cells .
Nonlinear Optical (NLO) Properties: Extended π-systems (e.g., 4-DMDBA) significantly boost βHRS values. The amino group in the target compound could enhance electron delocalization, making it a candidate for NLO applications .
Enzyme Inhibition: 5FB demonstrates that trifluoromethyl and heterocyclic substituents improve binding to NSD2-PWWP1. The bromo and amino groups in the target compound may similarly modulate interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
